molecular formula C12H21NO5 B13325399 1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B13325399
M. Wt: 259.30 g/mol
InChI Key: DSCVRGCAXJUTEM-RKDXNWHRSA-N
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Description

1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the use of tert-butyl esters, which are introduced through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactors in industrial settings allows for continuous production, which is more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce secondary alcohols .

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 2-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its piperidine ring and tert-butyl group contribute to its stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

DSCVRGCAXJUTEM-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O

Origin of Product

United States

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